The Analytical Mandate: From Molecular Formula to 3D Structure
The Analytical Mandate: From Molecular Formula to 3D Structure
An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2,2-dimethylcyclohexanone
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-hydroxy-2,2-dimethylcyclohexanone. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical application of modern spectroscopic techniques for characterizing small organic molecules. We will move beyond a simple recitation of data to explore the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.
The unambiguous determination of a chemical structure is the bedrock of chemical and pharmaceutical research. For a molecule like 4-hydroxy-2,2-dimethylcyclohexanone, a seemingly simple substituted cyclohexane, subtle isomerism and stereochemistry can profoundly impact its biological activity and physical properties. Our objective is to assemble a complete and irrefutable structural dossier using a synergistic combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.
The logical flow of our investigation is paramount. We will begin by determining the elemental composition and degree of unsaturation, proceed to identify the functional groups present, and finally, assemble the molecular skeleton piece by piece by establishing atom connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
The first step in any structure elucidation is to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose.
Expected Outcome: For 4-hydroxy-2,2-dimethylcyclohexanone, the molecular formula is C₈H₁₄O₂. HRMS would provide a highly accurate mass measurement for the molecular ion [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺.
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Calculated Exact Mass: 142.0994 g/mol
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Expected [M+H]⁺ in HRMS (ESI): 143.1072
Degree of Unsaturation (DBE): With the formula C₈H₁₄O₂, the degree of unsaturation is calculated as: DBE = C + 1 - (H/2) = 8 + 1 - (14/2) = 2 This result is critical. It indicates the presence of two rings, two double bonds, or one ring and one double bond. This information immediately focuses our subsequent analysis.
Fragmentation Analysis (Electron Ionization - EI): In EI-MS, cyclic ketones exhibit characteristic fragmentation patterns. The primary cleavage occurs at the bond alpha to the carbonyl group.[1] For a cyclohexanone ring, this often leads to a characteristic fragment at m/z = 55.[1][2] Other significant fragmentation pathways for ketones include the loss of alkyl radicals via α-cleavage and the McLafferty rearrangement if a gamma-hydrogen is available.[3][4][5]
Table 1: Predicted Mass Spectrometry Data
| Ion/Fragment | Formula | Expected m/z (Nominal Mass) | Description |
|---|---|---|---|
| [M]⁺ | C₈H₁₄O₂ | 142 | Molecular Ion |
| [M-CH₃]⁺ | C₇H₁₁O₂ | 127 | Loss of a methyl group (α-cleavage) |
| [M-H₂O]⁺ | C₈H₁₂O | 124 | Loss of water from the hydroxyl group |
| C₄H₇O⁺ | C₄H₇O | 71 | Result of ring cleavage |
| C₄H₇⁺ | C₄H₇ | 55 | Characteristic cyclohexanone fragment[1] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Utilize an ESI-Time of Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data in the m/z range of 50-500. Use an internal calibrant to ensure high mass accuracy (< 5 ppm).
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Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions.
Infrared Spectroscopy: Identifying the Key Players
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Based on our proposed structure, we expect to see two highly characteristic absorption bands.
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O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness is due to hydrogen bonding.[6]
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C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of a carbonyl group within a six-membered ring (cyclohexanone).[4][7][8] The position of this peak is diagnostic; conjugation or ring strain would shift it significantly.[4]
The absence of absorptions for C=C (approx. 1650 cm⁻¹) or alkyne groups further corroborates that one of our degrees of unsaturation is a ring and the other is the carbonyl double bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
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Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
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Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-600 cm⁻¹.
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Data Processing: Perform an automatic baseline correction and peak picking.
Nuclear Magnetic Resonance: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10][11] We will use a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to build the carbon skeleton and place all substituents.
¹³C and DEPT-135 NMR: The Carbon Inventory
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including the carbonyl carbon) are absent in a DEPT-135 spectrum.
Table 2: Predicted ¹³C and DEPT-135 NMR Data (in CDCl₃)
| Carbon Position | Predicted Shift (ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C1 (C=O) | ~210-215 | Absent | Ketone carbonyl carbon.[12] |
| C2 (C(CH₃)₂) | ~45-50 | Absent | Quaternary carbon alpha to carbonyl. |
| C3 (CH₂) | ~40-45 | Negative | Methylene carbon. |
| C4 (CH-OH) | ~65-70 | Positive | Carbon bearing the hydroxyl group. |
| C5 (CH₂) | ~30-35 | Negative | Methylene carbon. |
| C6 (CH₂) | ~50-55 | Negative | Methylene carbon alpha to carbonyl. |
| C7, C8 (-CH₃) | ~25-30 | Positive | Gem-dimethyl carbons. |
Note: Chemical shifts are estimates based on cyclohexanone derivatives and additivity rules. Actual values may vary.
¹H NMR: The Proton Environment
The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).
Predicted ¹H NMR Signals:
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Gem-dimethyl protons (6H): Two singlets, each integrating to 3H, around 1.0-1.2 ppm. Their magnetic inequivalence arises from their fixed spatial relationship to the rest of the ring.
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Ring protons (7H): A series of complex multiplets between ~1.5 and ~2.8 ppm. The protons on C6 (alpha to the carbonyl) will be the most deshielded. The proton on C4 (attached to the carbon with the -OH group) will likely appear as a multiplet around 3.8-4.2 ppm.
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Hydroxyl proton (1H): A broad singlet that can appear over a wide range (typically 1.5-4.0 ppm) and is exchangeable with D₂O.
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.[13][14]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations forming a chain from the protons on C3, through C4 and C5, to C6. The gem-dimethyl protons will not show any COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[15][16] This allows for the definitive assignment of proton signals to their respective carbons identified in the ¹³C spectrum.
Caption: HSQC correlations link proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall carbon skeleton.[15][17] It shows correlations between protons and carbons that are 2-3 bonds away.
Key Expected HMBC Correlations to Confirm the Structure:
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Gem-dimethyl group placement: The gem-dimethyl protons (~1.1 ppm) should show correlations to the quaternary carbon C2 (~48 ppm), the carbonyl carbon C1 (~212 ppm), and the methylene carbon C3 (~42 ppm). This definitively places the gem-dimethyl group at the C2 position, alpha to the carbonyl.
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Hydroxyl group placement: The C4 proton (~4.0 ppm) should show correlations to carbons C3, C5, and C6. Conversely, protons on C3 and C5 should show correlations to the C4 carbon (~68 ppm).
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Ring Closure: The protons on C6 (~2.5 ppm) should show a crucial correlation to the carbonyl carbon C1 (~212 ppm), confirming the cyclohexanone ring structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra:
-
¹H: Acquire with a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C: Acquire with proton decoupling, a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.
-
DEPT-135: Use a standard DEPT-135 pulse program.
-
-
2D Spectra:
-
COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the F1 dimension.
-
HSQC: Use a gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcetgpsisp2.2). Optimize the one-bond coupling constant to ~145 Hz.[18]
-
HMBC: Use a gradient-selected pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant to 8 Hz to observe both 2-bond and 3-bond correlations.
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Conclusion: A Self-Validating Structural Dossier
By systematically applying this multi-technique spectroscopic workflow, we can achieve an unambiguous structure elucidation of 4-hydroxy-2,2-dimethylcyclohexanone. The mass spectrometry data define the molecular formula (C₈H₁₄O₂) and degree of unsaturation (2). IR spectroscopy confirms the presence of the required hydroxyl and ketone functional groups and supports the ring + double bond hypothesis. Finally, a full suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, and most importantly, the HMBC experiment provides the irrefutable long-range correlations that piece the molecular fragments together into the final, validated structure. This rigorous, evidence-based approach ensures the highest level of scientific integrity for downstream applications.
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